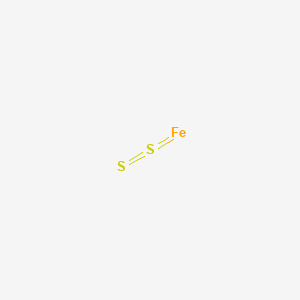
(Sulfanylidene-lambda4-sulfanylidene)iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a naturally occurring mineral commonly found in the form of pyrite or fool’s gold. This compound is significant in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Sulfanylidene-lambda4-sulfanylidene)iron can be synthesized through several methods. One common method involves the direct combination of iron and sulfur at high temperatures. The reaction is typically carried out in a controlled environment to ensure the purity of the product:
Fe+2S→FeS2
Industrial Production Methods: Industrially, this compound is often produced as a byproduct of the processing of sulfide ores. The mineral pyrite is extracted and processed to obtain iron disulfide. This method is cost-effective and widely used in various industries.
Chemical Reactions Analysis
Types of Reactions: (Sulfanylidene-lambda4-sulfanylidene)iron undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
- When exposed to oxygen, this compound can oxidize to form iron oxide and sulfur dioxide:
Oxidation: 4FeS2+11O2→2Fe2O3+8SO2
It can be reduced using hydrogen gas to form iron and hydrogen sulfide:Reduction: FeS2+4H2→Fe+2H2S
Substitution: In the presence of strong acids, this compound can react to form various iron salts and hydrogen sulfide.
Major Products Formed: The major products formed from these reactions include iron oxide, sulfur dioxide, iron, and hydrogen sulfide, depending on the reaction conditions and reagents used.
Scientific Research Applications
(Sulfanylidene-lambda4-sulfanylidene)iron has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various iron compounds and as a catalyst in chemical reactions.
Biology: Research has explored its potential role in biological systems, particularly in the context of iron-sulfur proteins.
Medicine: Studies are investigating its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of sulfuric acid, as a semiconductor material, and in the manufacturing of solar cells.
Mechanism of Action
The mechanism by which (Sulfanylidene-lambda4-sulfanylidene)iron exerts its effects varies depending on its application. In catalytic processes, it facilitates the conversion of reactants to products by providing an active surface for the reaction. In biological systems, it can interact with proteins and enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Iron(II) sulfide (FeS): Unlike (Sulfanylidene-lambda4-sulfanylidene)iron, iron(II) sulfide contains only one sulfur atom per iron atom.
Iron(III) sulfide (Fe2S3): This compound has a different stoichiometry and properties compared to this compound.
Uniqueness: this compound is unique due to its specific stoichiometry and crystalline structure, which confer distinct physical and chemical properties. Its ability to form pyrite, a mineral with significant industrial value, further distinguishes it from other iron sulfides.
Properties
IUPAC Name |
(sulfanylidene-λ4-sulfanylidene)iron |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.S2/c;1-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCIMODZTHSBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=S=[Fe] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













